molecular formula C15H16N4O2 B12266211 N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazin-6-amine

N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazin-6-amine

Cat. No.: B12266211
M. Wt: 284.31 g/mol
InChI Key: PGMIPZBXRNZCFJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazin-6-amine is a chemical compound that belongs to the class of imidazopyridazines This compound is characterized by the presence of a dimethoxyphenyl group and a methylimidazopyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazin-6-amine typically involves the reaction of 3,4-dimethoxyaniline with 2-methylimidazo[1,2-b]pyridazine-6-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazin-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)-N-[(furan-2-yl)methyl]imidazo[1,2-b]pyridazin-6-amine
  • 4-(3-bromo-imidazo[1,2-b]pyridazin-6-yloxy)-pentyl-dimethylamine

Uniqueness

N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazin-6-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dimethoxyphenyl group and methylimidazopyridazine moiety contribute to its potential as a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazin-6-amine

InChI

InChI=1S/C15H16N4O2/c1-10-9-19-15(16-10)7-6-14(18-19)17-11-4-5-12(20-2)13(8-11)21-3/h4-9H,1-3H3,(H,17,18)

InChI Key

PGMIPZBXRNZCFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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